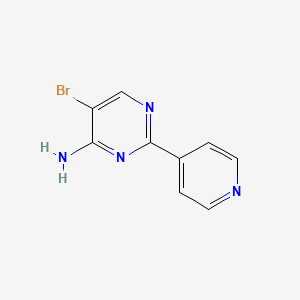

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine

Overview

Description

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, with reaction conditions involving a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 5-amino-2-(pyridin-4-yl)pyrimidine derivative, while a Suzuki–Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-2-(pyridin-4-yl)pyrimidine .

Scientific Research Applications

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.

Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.

Material Science: It is employed in the synthesis of organic semiconductors and other materials with electronic applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-(pyridin-2-yl)pyrimidin-4-amine

- 5-Bromo-2-(pyridin-3-yl)pyrimidin-4-amine

- 5-Bromo-2-(pyridin-4-yl)pyrimidin-5-amine

Uniqueness

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridin-4-yl group and the bromine atom allows for selective interactions with biological targets and facilitates specific chemical transformations that may not be as efficient with other isomers .

Biological Activity

5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the pyrimidine ring and a pyridine moiety at the 2-position. This unique structure suggests potential interactions with biological targets involved in cancer therapy and other diseases. Compounds with similar structures have previously shown promise as kinase inhibitors, which are critical in cancer cell proliferation.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. One notable method involves palladium-catalyzed cross-coupling reactions, which facilitate the formation of various pyridine derivatives. These methods often yield moderate to good results, making them suitable for further exploration of biological activity .

Biological Activity

1. Anticancer Activity:

Research indicates that this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. For instance, studies have demonstrated that related compounds can effectively inhibit CDK4 and CDK6, which are essential for cell cycle regulation .

2. Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| Staphylococcus aureus | 5.64 - 77.38 | Moderate to good |

| Escherichia coli | 2.33 - 156.47 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

3. Inhibition Studies:

Interaction studies typically focus on the binding affinity of this compound to various biological targets. Techniques such as ELISA assays have been employed to assess its inhibitory effects on specific enzymes like p38α MAP kinase, which is involved in inflammatory responses .

Case Studies and Research Findings

Case Study 1: Kinase Inhibition

A study demonstrated that derivatives of pyrimidine compounds similar to this compound exhibited potent inhibition against kinases, suggesting that this compound could serve as a lead for developing novel anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's effectiveness against various microbial strains was assessed, revealing promising results that support further development into antibacterial therapies .

Properties

IUPAC Name |

5-bromo-2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAKHBNXHRJXOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC=C(C(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.